molecular formula C8H6N4 B1429842 1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile CAS No. 864274-02-2

1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile

Cat. No.: B1429842
CAS No.: 864274-02-2
M. Wt: 158.16 g/mol
InChI Key: HOLCRMTZJGHGTB-UHFFFAOYSA-N
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Description

1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile is a heterocyclic aromatic organic compound characterized by a fused benzene and triazole ring system with a methyl group and a cyano group attached to the triazole ring

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the cyclization of 1-methyl-1H-benzotriazole-6-carbonitrile with appropriate reagents under controlled conditions.

  • Industrial Production Methods: Large-scale production often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, specific solvents, and temperature control to ensure efficient synthesis.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to modify the cyano group into other functional groups.

  • Substitution: Substitution reactions at different positions on the triazole ring can lead to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Primary amines and alcohols.

  • Substitution Products: A wide range of substituted triazoles.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Biology: It has shown potential as a bioactive molecule in various biological assays, including antimicrobial and antiviral activities.

  • Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs.

  • Industry: Its unique chemical properties make it useful in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

  • 1-Methyl-1H-benzo[d][1,2,3]triazole-4-carboxylic acid

  • 1-Methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide

Uniqueness: 1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to similar compounds. Its cyano group, in particular, provides distinct chemical properties that are not present in other triazole derivatives.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

3-methylbenzotriazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-12-8-4-6(5-9)2-3-7(8)10-11-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLCRMTZJGHGTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C#N)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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